N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide
Description
This compound is a benzamide derivative featuring a 1,3,4-oxadiazole core substituted with a 2,3-dihydrobenzo[b][1,4]dioxin moiety at position 3. The benzamide group is further modified at the para position with a sulfonyl linker attached to a 3,4-dihydroquinoline ring.
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O6S/c31-24(27-26-29-28-25(36-26)23-16-34-21-9-3-4-10-22(21)35-23)18-11-13-19(14-12-18)37(32,33)30-15-5-7-17-6-1-2-8-20(17)30/h1-4,6,8-14,23H,5,7,15-16H2,(H,27,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFLZAVLDCPJLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NN=C(O4)C5COC6=CC=CC=C6O5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide is a synthetic compound belonging to the oxadiazole family. This class of compounds has garnered significant interest due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this specific compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure featuring a 1,3,4-oxadiazole ring and a sulfonamide group attached to a benzamide backbone. The presence of the dihydrobenzo[b][1,4]dioxin moiety enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O4S |
| Molecular Weight | 396.45 g/mol |
| CAS Number | Not available |
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit various mechanisms of action:
-
Anticancer Activity : The oxadiazole derivatives have shown promising results in inhibiting cancer cell proliferation by targeting key enzymes involved in cancer progression such as:
- Thymidylate Synthase : Inhibition leads to reduced DNA synthesis in cancer cells.
- Histone Deacetylases (HDAC) : Modulates gene expression related to cell cycle regulation and apoptosis.
- Telomerase : Targeting telomerase activity can induce apoptosis in malignant cells.
- Antimicrobial Properties : The compound has potential as an antimicrobial agent by disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Anticancer Studies
A recent study evaluated the cytotoxic effects of various oxadiazole derivatives on different cancer cell lines. The findings revealed that compounds similar to this compound exhibited IC50 values ranging from 10 to 50 µM against breast and lung cancer cell lines .
Antimicrobial Activity
Another research effort focused on the antimicrobial efficacy of oxadiazole derivatives against Mycobacterium tuberculosis. The compound demonstrated significant inhibition with a minimum inhibitory concentration (MIC) of 0.5 µg/mL . This suggests its potential application in treating resistant strains of tuberculosis.
Case Studies
-
Case Study on Anticancer Efficacy :
A study published in 2023 assessed the impact of oxadiazole derivatives on human lung adenocarcinoma cells (A549). The results indicated that treatment with this compound led to a significant decrease in cell viability and induced apoptosis through caspase activation pathways . -
Case Study on Antimicrobial Resistance :
A study highlighted the effectiveness of this compound against drug-resistant strains of Staphylococcus aureus. The compound not only inhibited bacterial growth but also demonstrated synergy when combined with conventional antibiotics .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Core Heterocycle: The target compound and analog share a 1,3,4-oxadiazole core, while the analog uses a 1,2,4-oxadiazole.
- Sulfonamide Substituents: The dihydroquinoline sulfonyl group in the target compound differs from the dihydroisoquinoline sulfonyl group in the analog. Isoquinoline’s nitrogen position may alter π-π stacking interactions in target binding compared to quinoline.
- Synthesis : Both the target compound and analog employ cesium carbonate in DMF under mild conditions, suggesting scalable and reproducible synthetic routes .
Table 2: Predicted Pharmacological Profiles
*Calculated using Molinspiration software.
Research Findings :
- The target compound’s dihydroquinoline sulfonyl group likely improves aqueous solubility compared to the analog, which has a more lipophilic isoquinoline group. This could enhance bioavailability in hydrophilic environments .
- The analog’s benzo[b][1,4]oxazin-3-one acetic acid substituent may confer anti-inflammatory properties, as similar structures are known to inhibit cyclooxygenase (COX) enzymes .
Q & A
Q. What synthetic strategies are recommended to optimize the yield and purity of this compound?
A multi-step synthesis is typically employed, involving:
- Step 1: Formation of the oxadiazole ring via cyclization of acylhydrazides under dehydrating conditions (e.g., POCl₃ or H₂SO₄) at 80–100°C .
- Step 2: Sulfonylation of the benzamide intermediate using 3,4-dihydroquinoline sulfonyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) to neutralize HCl .
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .
Key Parameters: Reaction time (6–12 hours per step), solvent polarity, and stoichiometric ratios (1:1.2 for sulfonylation) are critical for yield optimization .
Q. Which analytical techniques are most effective for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions (e.g., oxadiazole protons at δ 8.2–8.5 ppm; sulfonyl group integration) .
- High-Performance Liquid Chromatography (HPLC): Employ C18 columns with acetonitrile/water mobile phases (70:30 v/v) to assess purity (>95% by area normalization) .
- Mass Spectrometry (ESI-MS): Confirm molecular weight (e.g., [M+H]⁺ peak at m/z ~567) and fragmentation patterns .
Q. How can solubility challenges be addressed during in vitro assays?
- Solvent Systems: Use DMSO for stock solutions (10 mM), diluted in PBS or cell culture media with ≤0.1% DMSO to avoid cytotoxicity .
- Surfactants: Add 0.01% Tween-80 to aqueous buffers for hydrophobic compounds .
- Co-solvency: Test ethanol:water (1:1) mixtures for improved dissolution .
Validation: Monitor solubility via dynamic light scattering (DLS) or UV-Vis spectroscopy at λ = 254 nm .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies targeting enzyme inhibition?
- Core Modifications: Synthesize analogs with variations in:
- Assays: Measure IC₅₀ against target enzymes (e.g., carbonic anhydrase IX) using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) .
- Data Analysis: Correlate activity with computational docking scores (AutoDock Vina) to identify key binding residues (e.g., Zn²⁺ coordination sites) .
Q. What methodologies resolve contradictions in reported biological activity data?
- Dose-Response Validation: Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific effects .
- Metabolite Screening: Use LC-MS to detect degradation products (e.g., hydrolysis of oxadiazole to hydrazide) that may confound results .
- Off-Target Profiling: Employ kinome-wide screening (e.g., KinomeScan) to identify non-specific kinase interactions .
Q. How to investigate the compound’s mechanism of action in cellular pathways?
- Transcriptomics: Perform RNA-seq on treated cells (10 µM, 24 hr) to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2) .
- Protein Pull-Down Assays: Use biotinylated analogs with streptavidin beads to isolate interacting proteins (e.g., heat shock proteins) .
- Pathway Inhibition: Combine with small-molecule inhibitors (e.g., LY294002 for PI3K) to pinpoint synergistic/antagonistic effects .
Q. What strategies enhance metabolic stability for in vivo studies?
- Deuterium Incorporation: Replace labile hydrogens (e.g., benzamide methyl groups) with deuterium to slow CYP450-mediated oxidation .
- Prodrug Design: Mask sulfonamide as a tert-butyl carbamate, cleaved by esterases in target tissues .
- Pharmacokinetic Profiling: Conduct rodent studies with LC-MS/MS quantification to calculate t₁/₂, Cmax, and AUC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
